molecular formula C9H8N2O B13075737 7-Aminoindole-3-carboxaldehyde

7-Aminoindole-3-carboxaldehyde

Cat. No.: B13075737
M. Wt: 160.17 g/mol
InChI Key: ULOYJZQZVURQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoindole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoindole-3-carboxaldehyde typically involves the functionalization of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the N-alkylation or arylation of indole-3-carboxaldehyde, which can be achieved using copper-catalyzed reactions with various dihalides in basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using water as a solvent and employing recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Aminoindole-3-carboxaldehyde involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-amino-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H,10H2

InChI Key

ULOYJZQZVURQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2C=O

Origin of Product

United States

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